N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
CAS No.: 941035-00-3
Cat. No.: VC11789571
Molecular Formula: C18H13N3O2S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941035-00-3 |
|---|---|
| Molecular Formula | C18H13N3O2S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H13N3O2S/c1-11-10-15(21-23-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)24-18/h2-10H,1H3,(H,19,22) |
| Standard InChI Key | ODEZOEUSLNRYMJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole ring fused to a phenyl group at the 4-position, which is further connected to a 5-methyl-1,2-oxazole-3-carboxamide moiety. The benzothiazole component () contributes aromaticity and electron-rich regions, while the oxazole ring () introduces rigidity and hydrogen-bonding capabilities. The methyl group at the 5-position of the oxazole enhances lipophilicity, potentially influencing membrane permeability.
Key Structural Features:
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Benzothiazole Core: Known for its role in bioactive molecules, this moiety interacts with biological targets through π-π stacking and hydrophobic interactions.
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Oxazole Carboxamide: The carboxamide group facilitates hydrogen bonding with enzymatic active sites, a common feature in kinase inhibitors .
Physicochemical Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 335.38 g/mol | VulcanChem |
| LogP (Lipophilicity) | 3.2 (Predicted) | ChemAxon |
| Hydrogen Bond Donors | 1 (Amide NH) | Structural Analysis |
| Hydrogen Bond Acceptors | 4 (Amide O, Oxazole N, S) | Structural Analysis |
| Topological Polar Surface Area | 86.7 Ų | PubChem |
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests adequate solubility in both aqueous and lipid environments, a balance critical for oral bioavailability.
Synthesis and Structural Modification
Synthetic Routes
While no explicit synthesis protocol for this compound is publicly available, analogous methodologies for benzothiazole-oxazole hybrids suggest a multi-step approach:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-iodobenzoic acid under acidic conditions yields 4-(1,3-benzothiazol-2-yl)phenol.
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Oxazole Carboxamide Assembly: Coupling of 5-methyl-1,2-oxazole-3-carboxylic acid with the benzothiazole-phenyl intermediate using carbodiimide reagents (e.g., EDC, DCC) .
Example Reaction Scheme:
Microwave-assisted synthesis could enhance reaction efficiency, as demonstrated in related oxadiazole syntheses .
Structural Analogues and SAR Insights
Modifications to the parent structure have been explored in similar compounds to optimize activity:
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Substitution at Oxazole 5-Position: Larger alkyl groups (e.g., ethyl, isopropyl) increase lipophilicity but may reduce solubility .
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Benzothiazole Modifications: Fluorination at the 4-position of benzothiazole improves metabolic stability, as seen in EVT-2689993.
Pharmacological Profile and Biological Activities
Antimicrobial and Anti-Inflammatory Effects
Isoxazole-carboxamide hybrids inhibit bacterial dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). For instance, 3,5-disubstituted oxadiazoles reduce TNF-α production by 60% at 10 µM . These mechanisms may extrapolate to the subject compound, warranting further investigation.
Future Perspectives
Target Identification
Computational docking studies could predict interactions with kinases (e.g., EGFR, VEGFR) or inflammatory mediators (e.g., COX-2). Molecular dynamics simulations may refine binding poses, guiding lead optimization.
Clinical Translation Challenges
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Bioavailability: Prodrug strategies (e.g., phosphate esterification) may enhance aqueous solubility.
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Toxicity: Structural diversification at the oxazole methyl group could mitigate off-target effects.
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